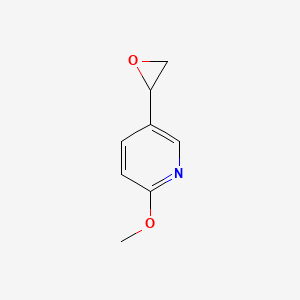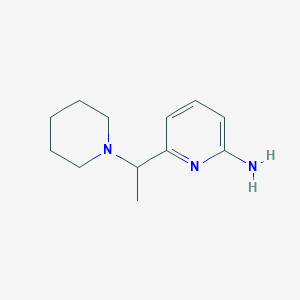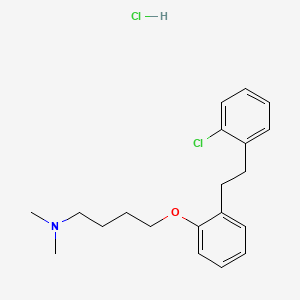
2-methoxy-5-(oxiran-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-5-(oxiran-2-yl)pyridine is a heterocyclic organic compound with the molecular formula C8H9NO2 It features a pyridine ring substituted with a methoxy group at the 2-position and an oxiranyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-(oxiran-2-yl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-methoxypyridine with an epoxide under basic conditions. The reaction typically proceeds as follows:
Starting Material: 2-Methoxypyridine
Reagent: Epoxide (such as ethylene oxide)
Conditions: Basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Procedure: The 2-methoxypyridine is treated with the epoxide in the presence of the base, leading to the formation of the oxiranyl group at the 5-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
2-methoxy-5-(oxiran-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the oxiranyl group to a diol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to substitute the methoxy group.
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Diols
Substitution: Various substituted pyridine derivatives
Aplicaciones Científicas De Investigación
2-methoxy-5-(oxiran-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-methoxy-5-(oxiran-2-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The oxiranyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or DNA, thereby affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxypyridine: Lacks the oxiranyl group, making it less reactive in certain chemical reactions.
3-Methoxypyridine: Substitution at the 3-position instead of the 2-position, leading to different reactivity and properties.
2,6-Dimethoxypyridine: Contains two methoxy groups, which can influence its electronic properties and reactivity.
Uniqueness
2-methoxy-5-(oxiran-2-yl)pyridine is unique due to the presence of both the methoxy and oxiranyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H9NO2 |
|---|---|
Peso molecular |
151.16 g/mol |
Nombre IUPAC |
2-methoxy-5-(oxiran-2-yl)pyridine |
InChI |
InChI=1S/C8H9NO2/c1-10-8-3-2-6(4-9-8)7-5-11-7/h2-4,7H,5H2,1H3 |
Clave InChI |
BUKBZLOAGUMKLB-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C=C1)C2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(Allylsulfonyl)phenyl]acetamide](/img/structure/B8625891.png)

![Thieno[2,3-c]pyridin-5-ol](/img/structure/B8625910.png)







![3-(3-Methoxy-benzyl)-5-thiophen-3-yl-pyrrolo[2,3-b]pyridine](/img/structure/B8625963.png)



